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Compound of Interest
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methoxyacetophenone

Cat. No.: B120032

An In-depth Technical Guide to 3'-Fluoro-4'-
methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
biological characteristics of 3'-Fluoro-4'-methoxyacetophenone (CAS No. 455-91-4). This
fluorinated aromatic ketone is a versatile building block in organic synthesis, particularly valued
in medicinal chemistry and drug discovery as a precursor to a variety of bioactive molecules,
most notably chalcones. This document details its physicochemical properties, spectral data,
synthesis protocols, and its role in the development of novel therapeutic agents. All quantitative
data is presented in structured tables, and key experimental methodologies are described in
detail. Additionally, logical workflows and a representative biological signaling pathway are
visualized using diagrams to facilitate a deeper understanding of its application.

Physical and Chemical Characteristics

3'-Fluoro-4'-methoxyacetophenone is an off-white to yellowish solid at room temperature.[1]
Its chemical structure features a fluorine atom and a methoxy group on the acetophenone core,
which impart unique reactivity and desirable pharmacokinetic properties to its derivatives.[2]
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Property Value Reference(s)

CAS Number 455-91-4 [3]

Molecular Formula CoHsFO2 [3]

Molecular Weight 168.17 g/mol [2]

Melting Point 90-94°C [1112]

Boiling Point 147 - 148 °C at 20 mmHg [4]
Off-white to almost white

Appearance [11[2]
powder/crystal

Purity >98% [2]
LQASUDVYVOFKNK-

InChl Key [5]

UHFFFAOYSA-N

Canonical SMILES

CC(=0)C1=CC=C(C=C1F)OC

[6]

Spectroscopic Data

The structural identity of 3'-Fluoro-4'-methoxyacetophenone can be confirmed through
various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCIs) Chemical Shift (ppm) Assignment

Aromatic H 7.74 H-2' (d, J=8.7 Hz)
Aromatic H 7.69 H-6' (dd, J=8.7, 2.2 Hz)
Aromatic H 7.00 H-5' (d, J=8.7 Hz)
Methoxy H (-OCHs3) 3.96 Singlet

Acetyl H (-COCHs3) 2.55 Singlet

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.scbt.com/p/3prime-fluoro-4prime-methoxyacetophenone-455-91-4
https://www.scbt.com/p/3prime-fluoro-4prime-methoxyacetophenone-455-91-4
https://www.chemimpex.com/products/45622
https://s3.amazonaws.com/Weblinks/OnlineContent/Attachments/Website/Tour_01/index.html?pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fp6.pics%2Fp%2F738906592%27)%3B%22%3E%3C/krpano%3E
https://www.chemimpex.com/products/45622
https://store.apolloscientific.co.uk/product/3-fluoro-4-methoxyacetophenone
https://s3.amazonaws.com/Weblinks/OnlineContent/Attachments/Website/Tour_01/index.html?pano=data:text%2Fxml,%3Ckrpano%20onstart=%22loadpano(%27%2F%5C%2Fp6.pics%2Fp%2F738906592%27)%3B%22%3E%3C/krpano%3E
https://www.chemimpex.com/products/45622
https://www.chemimpex.com/products/45622
https://spectrabase.com/spectrum/IliYVnuMqgF
https://www.chemicalbook.com/SpectrumEN_455-91-4_IR1.htm
https://www.benchchem.com/product/b120032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

13C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbonyl C (C=0) ~196.5 C=0
Aromatic C ~164.0 (d, JC-F = 250 Hz) C-3
Aromatic C ~154.0 c-4
Aromatic C ~131.0 C-1
Aromatic C ~128.5 (d, JC-F =7 Hz) C-6'
Aromatic C ~114.0 (d, JC-F = 21 Hz) Cc-2'
Aromatic C ~112.0 C-5'
Methoxy C (-OCHs) ~56.0 -OCHs
Acetyl C (-CHs) ~26.5 -COCHs

Note: Experimental 3C NMR
data is not readily available.
The predicted values are
based on the analysis of
structurally similar compounds,
such as 4-

methoxyacetophenone.[7][8]

Infrared (IR) Spectroscopy
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Functional Group

Characteristic Absorption (cm—1)

Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2980 - 2850
Carbonyl (C=0) Stretch 1680 - 1660
Aromatic C=C Stretch 1600 - 1450
C-0O Stretch (Aryl Ether) 1260 - 1200
C-F Stretch 1250 - 1020

Reference: General principles of IR

spectroscopy.[9]

Mass Spectrometry (M) @@

m/z Interpretation
168.1 [M]* (Molecular lon)
153.1 [M - CHs]*

125.1 [M - COCHs]*

Synthesis and Reactions

3'-Fluoro-4'-methoxyacetophenone is commonly synthesized via the Friedel-Crafts acylation

of 2-fluoroanisole.[4] It serves as a key intermediate in the synthesis of various heterocyclic

compounds, with its most prominent application being the synthesis of chalcones through the

Claisen-Schmidt condensation reaction.[10]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a chalcone derivative

starting from 3'-Fluoro-4'-methoxyacetophenone.
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Synthesis and Characterization Workflow
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Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocols
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Synthesis of a Chalcone Derivative: (E)-1-(3-fluoro-4-
methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

This protocol describes the base-catalyzed Claisen-Schmidt condensation of 3'-Fluoro-4'-

methoxyacetophenone with 4-hydroxybenzaldehyde.

Materials:

3'-Fluoro-4'-methoxyacetophenone
4-Hydroxybenzaldehyde

Ethanol

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Hydrochloric acid (HCI), dilute solution

Distilled water

Crushed ice

Procedure:

In a round-bottom flask, dissolve equimolar amounts of 3'-Fluoro-4'-
methoxyacetophenone and 4-hydroxybenzaldehyde in a minimal amount of ethanol.

Cool the mixture in an ice bath while stirring continuously.
Slowly add a 40-60% aqueous solution of NaOH or KOH dropwise to the reaction mixture.

Continue stirring the reaction at room temperature for 4-24 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

Acidify the mixture by slowly adding dilute HCI until the pH is acidic. This will cause the
chalcone product to precipitate.
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e Collect the precipitated solid by vacuum filtration.
¢ Wash the solid with cold water until the filtrate is neutral.

e The crude product can be purified by recrystallization from a suitable solvent, such as
ethanol.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer (e.g., 400 MHz). Use
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm™1,
Mass Spectrometry (MS):

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

o Data Acquisition: Analyze the sample using an electron ionization (El) or electrospray
ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the
molecular ion and fragment ions.

Applications in Drug Discovery and Development

3'-Fluoro-4'-methoxyacetophenone is a valuable starting material for the synthesis of
compounds with a wide range of biological activities. Its derivatives, particularly chalcones,
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have been investigated for their potential as:

o Anticancer Agents: Chalcones have been shown to induce apoptosis in cancer cells through
both intrinsic and extrinsic pathways.[11]

o Anti-inflammatory Agents: Some chalcone derivatives exhibit anti-inflammatory properties,
potentially through the inhibition of cyclooxygenase (COX) enzymes.[10][12]

» Antioxidant Agents: The chalcone scaffold is associated with antioxidant activity.[12]
o Antimicrobial and Antiviral Agents

The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the
resulting drug candidates.[7]

Role in Biological Signaling Pathways

Derivatives of 3'-Fluoro-4'-methoxyacetophenone, especially chalcones, are known to
modulate various cellular signaling pathways. One such pathway is the PI3K/Akt signaling
pathway, which is crucial in regulating cell survival, proliferation, and apoptosis. Aberrant
activation of this pathway is a hallmark of many cancers. Some chalcone derivatives have been
shown to exert their anticancer effects by inhibiting this pathway.

The following diagram illustrates a simplified representation of the Akt signaling pathway and a
potential point of inhibition by chalcone derivatives.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6268294/
https://www.ossila.com/products/3-fluoro-4-methoxyacetophenone
https://pubmed.ncbi.nlm.nih.gov/25198887/
https://pubmed.ncbi.nlm.nih.gov/25198887/
https://www.rsc.org/suppdata/d1/cy/d1cy01386f/d1cy01386f1.pdf
https://www.benchchem.com/product/b120032?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inhibition of Akt Signaling by Chalcone Derivatives
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Caption: A simplified diagram of the Akt signaling pathway.
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Conclusion

3'-Fluoro-4'-methoxyacetophenone is a fundamentally important building block in modern
organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled
with its versatile reactivity, make it an ideal starting material for the synthesis of a diverse array
of biologically active compounds. This guide provides essential technical information to aid
researchers and scientists in leveraging the full potential of this compound in their drug
discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b120032#physical-and-chemical-characteristics-of-3-
fluoro-4-methoxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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